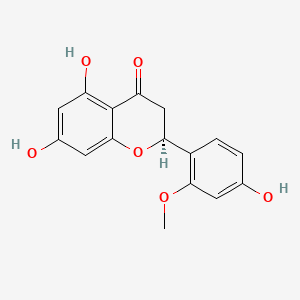

4',5,7-Trihydroxy-6'-methoxyflavanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57462-21-2 |

|---|---|

Molecular Formula |

C16H14O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O6/c1-21-13-5-8(17)2-3-10(13)14-7-12(20)16-11(19)4-9(18)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |

InChI Key |

XDXBNQWQTQVHGF-AWEZNQCLSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O |

Origin of Product |

United States |

Isolation and Purification Methodologies of 4 ,5,7 Trihydroxy 6 Methoxyflavanone

Extraction Techniques from Biological Matrices

The initial and critical step in obtaining 4',5,7-Trihydroxy-6'-methoxyflavanone is its efficient extraction from the source plant material. The choice of solvent and extraction method is paramount and is dictated by the polarity of the target compound. Flavanones, being moderately polar, are typically extracted using polar organic solvents.

Methanol and ethanol are among the most frequently employed solvents for the extraction of flavonoids from plant tissues. nih.gov The dried and powdered plant material, for instance from species of the Artemisia or Scutellaria genera, is subjected to extraction using one of these alcohols, either through maceration at room temperature over several days or through more exhaustive methods like Soxhlet extraction. nih.govsigmaaldrich.com The use of aqueous ethanol (e.g., 70-80% ethanol) can also be effective, as it can enhance the extraction of a broader range of phenolic compounds. google.com

Following the initial extraction, the crude alcoholic extract is often concentrated under reduced pressure. To enrich the flavanone (B1672756) fraction, a liquid-liquid partitioning scheme is commonly implemented. The concentrated extract is typically dissolved in water or an aqueous alcohol solution and then sequentially partitioned with solvents of increasing polarity. A common strategy involves partitioning against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. Subsequently, the aqueous layer is extracted with a solvent of intermediate polarity, such as ethyl acetate or chloroform. nih.govnih.gov Due to its chemical structure, this compound will preferentially partition into the ethyl acetate or chloroform phase, resulting in a significant enrichment of the target compound and other flavonoids. This flavonoid-rich fraction then serves as the starting material for chromatographic separation.

Table 1: Common Solvents for Flavanone Extraction

| Solvent | Polarity | Typical Application |

|---|---|---|

| Methanol | High | Initial extraction from plant material |

| Ethanol | High | Initial extraction from plant material |

| Ethyl Acetate | Intermediate | Liquid-liquid partitioning to enrich flavonoids |

| Chloroform | Intermediate | Liquid-liquid partitioning to enrich flavonoids |

Chromatographic Separation Strategies for Isolation

Chromatography is the cornerstone of purification for individual flavonoids from the enriched extract. A multi-step approach, often combining different chromatographic techniques based on varying separation principles, is necessary to achieve high purity.

Silica Gel Column Chromatography:

The primary chromatographic step for the separation of this compound typically involves silica gel column chromatography. nih.govresearchgate.net Silica gel is a polar stationary phase, and the separation is based on the differential adsorption of compounds based on their polarity. The flavonoid-rich extract is adsorbed onto a small amount of silica gel and loaded onto the top of a prepared column.

Elution is performed using a solvent system that gradually increases in polarity. A common approach is to start with a non-polar solvent like n-hexane or chloroform and gradually introduce a more polar solvent such as ethyl acetate or methanol. researchgate.netrochester.edu This gradient elution allows for the separation of compounds with a wide range of polarities. For a flavanone like this compound, a gradient of chloroform-methanol or ethyl acetate-hexane is often effective. researchgate.net Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are then pooled for further purification.

Sephadex LH-20 Chromatography:

To further purify the fractions containing the target flavanone, size-exclusion chromatography using Sephadex LH-20 is a widely used and effective technique. caymanchem.comifoodmm.cnpitt.edu Sephadex LH-20 is a lipophilic, cross-linked dextran gel that separates molecules based on their size, but also exhibits partition and adsorption effects with polar organic solvents. mt.com

The pooled fractions from the silica gel column are dissolved in a suitable solvent, typically methanol, and applied to a Sephadex LH-20 column equilibrated with the same solvent. caymanchem.compitt.edu Elution with methanol allows for the separation of the flavanone from other closely related compounds and higher molecular weight impurities. illinois.edu This step is often crucial for removing residual pigments and other contaminants, yielding a significantly purer sample of this compound.

Table 2: Chromatographic Methods for Flavanone Purification

| Technique | Stationary Phase | Principle of Separation | Common Mobile Phase |

|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption (Polarity) | Gradient of Hexane/Ethyl Acetate or Chloroform/Methanol |

Advanced Purification and Crystallization Protocols

The final stage in obtaining highly pure this compound involves advanced purification techniques, with recrystallization being the most common and effective method. researchgate.netlibretexts.org Crystallization is a powerful technique that can yield compounds of very high purity by separating the target molecule from soluble impurities.

The selection of an appropriate solvent is critical for successful recrystallization. ifoodmm.cn An ideal solvent will dissolve the flavanone sparingly at room temperature but will readily dissolve it at an elevated temperature. researchgate.net For flavonoids, common recrystallization solvents include methanol, ethanol, acetone, or mixtures of these with water or a less polar solvent like hexane. ifoodmm.cn

The procedure typically involves dissolving the purified flavanone from the chromatographic steps in a minimum amount of the hot solvent to create a saturated solution. If any insoluble impurities are present, the hot solution can be filtered. The clear, hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the flavanone decreases, leading to the formation of crystals. Slow cooling is crucial as it promotes the growth of larger, more pure crystals.

Once crystallization is complete, the crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities, and then dried under vacuum to remove residual solvent.

In some cases, for flavanones that are difficult to crystallize, a mixed-solvent system can be employed. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent in which it is insoluble until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly to induce crystallization. An alternative advanced method involves precipitating the flavanone as a salt, for example, by the addition of dibasic potassium phosphate to an aqueous solution. The precipitated salt can then be collected, resuspended in water, and the flavanone crystallized by the addition of a dilute acid. google.com

Table 3: Common Solvents for Flavanone Recrystallization

| Solvent/System | Rationale for Use |

|---|---|

| Methanol | Good solubility at high temperature, lower at room temperature. |

| Ethanol/Water | A mixed-solvent system to fine-tune solubility. |

Biosynthesis and Biotransformation Pathways of 4 ,5,7 Trihydroxy 6 Methoxyflavanone

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of 4',5,7-Trihydroxy-6'-methoxyflavanone begins with the general phenylpropanoid pathway, a central route in the production of a wide array of plant secondary metabolites mdpi.com. The initial precursors are derived from primary metabolism. Phenylalanine is converted to cinnamic acid, which is then hydroxylated to p-coumaric acid. This molecule is subsequently activated to its CoA-ester, p-coumaroyl-CoA, a key branching point for flavonoid synthesis researchgate.net.

The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by the enzyme chalcone synthase (CHS). CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone mdpi.com. This chalcone is then stereospecifically cyclized into the flavanone (B1672756) naringenin (4',5,7-trihydroxyflavanone) by the action of chalcone isomerase (CHI) researchgate.net.

Naringenin is a crucial intermediate in the biosynthesis of a vast number of flavonoids, including this compound. The subsequent modifications to the naringenin scaffold to produce the target compound involve hydroxylation at the 6-position of the A-ring, followed by O-methylation. The precise order and timing of these decoration steps can vary between plant species. It is plausible that naringenin is first hydroxylated to form 6,4',5,7-tetrahydroxyflavanone, which is then methylated at the 6-hydroxyl group. Alternatively, methylation of a precursor could occur at an earlier stage.

| Precursor/Intermediate | Description |

| Phenylalanine | An aromatic amino acid, the initial precursor from primary metabolism. |

| Cinnamic acid | Formed from phenylalanine via deamination. |

| p-Coumaric acid | A hydroxylated derivative of cinnamic acid. |

| p-Coumaroyl-CoA | The activated form of p-coumaric acid that enters the flavonoid pathway. |

| Malonyl-CoA | A three-carbon dicarboxylic acid derivative that serves as an extender unit. |

| Naringenin Chalcone | The open-chain precursor to flavanones, formed by chalcone synthase. |

| Naringenin (4',5,7-Trihydroxyflavanone) | The central flavanone intermediate formed by the cyclization of naringenin chalcone. |

| 6,4',5,7-Tetrahydroxyflavanone | A likely hydroxylated intermediate in the pathway to the target compound. |

Enzymatic Pathways and Catalytic Mechanisms in Biological Systems

The conversion of naringenin to this compound requires the action of specific classes of enzymes, primarily hydroxylases and O-methyltransferases.

Hydroxylation: The introduction of a hydroxyl group at the 6-position of the flavanone A-ring is a critical step. This reaction is typically catalyzed by a flavone (B191248) 6-hydroxylase (F6H), which is a cytochrome P450-dependent monooxygenase oup.comnih.gov. These enzymes utilize molecular oxygen and NADPH as a cofactor to introduce a hydroxyl group onto the aromatic ring nih.gov. Studies on other plants, such as sweet basil, have shown that cytochrome P450 monooxygenases from the CYP82D family can catalyze the 6-hydroxylation of flavones nih.gov. It is conceivable that a similar enzyme is responsible for the 6-hydroxylation of naringenin or a related flavanone intermediate.

O-Methylation: The subsequent methylation of the 6-hydroxyl group is catalyzed by an O-methyltransferase (OMT). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor mdpi.com. Flavonoid O-methyltransferases (FOMTs) are a diverse group of enzymes that can exhibit high specificity for both the substrate and the position of methylation nih.gov. The enzyme responsible for the 6-O-methylation step in the biosynthesis of this compound would likely be a specific flavanone 6-O-methyltransferase. The characterization of such enzymes is an active area of research in plant biochemistry nih.gov.

| Enzyme Class | Function | Cofactor/Substrate | Catalytic Mechanism |

| Phenylalanine ammonia-lyase (PAL) | Deamination of phenylalanine | - | Non-oxidative deamination |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid | NADPH, O2 | Monooxygenation |

| 4-Coumarate-CoA ligase (4CL) | Activation of p-coumaric acid | ATP, Coenzyme A | Thioester bond formation |

| Chalcone synthase (CHS) | Condensation reaction | p-Coumaroyl-CoA, Malonyl-CoA | Polyketide synthesis |

| Chalcone isomerase (CHI) | Intramolecular cyclization | Naringenin chalcone | Isomerization |

| Flavone 6-hydroxylase (F6H) | Hydroxylation at C-6 | NADPH, O2 | Monooxygenation (Cytochrome P450) |

| O-Methyltransferase (OMT) | Methylation of hydroxyl group | S-adenosyl-L-methionine (SAM) | Nucleophilic attack |

Microbial and Mammalian Biotransformation Studies

The biotransformation of flavonoids by microorganisms and in mammals can lead to a variety of metabolites with altered biological activities. While no studies have specifically investigated the biotransformation of this compound, research on structurally similar flavanones provides insights into its potential metabolic fate.

Microbial Biotransformation: Microorganisms possess a diverse array of enzymes capable of modifying flavonoids through reactions such as hydroxylation, O-demethylation, reduction, and glycosylation nih.gov. Fungi, in particular species of Aspergillus and Penicillium, are known to biotransform flavanones nih.gov. For instance, microbial transformation of other flavanones has been shown to result in hydroxylation at various positions, including the A and B rings nih.gov. It is plausible that microorganisms could demethylate the 6'-methoxy group of this compound or introduce additional hydroxyl groups. Some microorganisms are also capable of cleaving the C-ring of the flavanone skeleton nih.gov.

Mammalian Biotransformation: When ingested by mammals, dietary flavonoids are subject to extensive metabolism by enzymes in the intestines and liver, as well as by the gut microbiota nih.gov. The primary metabolic reactions include glucuronidation, sulfation, and methylation of the hydroxyl groups. Cytochrome P450 enzymes in the liver are known to be involved in the metabolism of flavanones nih.gov. These enzymes can catalyze hydroxylation and demethylation reactions. For example, studies with rat liver microsomes have shown that flavanones can be converted to their corresponding flavones and flavanonols nih.gov. Therefore, it is anticipated that this compound would undergo phase I metabolism (e.g., demethylation, hydroxylation) mediated by cytochrome P450s, followed by phase II conjugation reactions (glucuronidation and sulfation) to facilitate its excretion.

| Organism Type | Potential Biotransformation Reactions | Key Enzymes/Systems | Potential Products |

| Microorganisms (e.g., Fungi) | Hydroxylation, O-demethylation, C-ring cleavage, Glycosylation | Cytochrome P450 monooxygenases, Hydrolases, Glycosyltransferases | Hydroxylated derivatives, Demethylated flavanone, Chalcones, Glycosides |

| Mammals | O-demethylation, Hydroxylation, Glucuronidation, Sulfation | Cytochrome P450 enzymes, UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | Demethylated metabolites, Hydroxylated metabolites, Glucuronide conjugates, Sulfate conjugates |

Chemical Synthesis and Structural Modification Strategies for 4 ,5,7 Trihydroxy 6 Methoxyflavanone

Total Synthesis Approaches to the Flavanone (B1672756) Skeleton

The total synthesis of the flavanone core is most commonly achieved through a two-step process involving the formation of a chalcone intermediate followed by its cyclization. nih.gov This versatile approach allows for the construction of a wide variety of substituted flavanones.

The primary method for synthesizing the chalcone precursor is the Claisen-Schmidt condensation. core.ac.ukajptonline.com This reaction involves an aldol condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde, typically under basic or acidic conditions. core.ac.ukrsc.org For the synthesis of a trihydroxy-methoxyflavanone, the starting materials would be a suitably protected polyhydroxyacetophenone and a protected hydroxy-methoxybenzaldehyde. For instance, the synthesis of 4',5,7-trihydroxyflavanone has been reported starting with protected derivatives of 2,4,6-trihydroxyacetophenone and 4-hydroxybenzaldehyde. researchgate.net The condensation is catalyzed by an aqueous alkaline base, which is a conventional and popular method for chalcone synthesis. core.ac.uk

Once the 2'-hydroxychalcone intermediate is formed, the subsequent and final step is its intramolecular cyclization to yield the flavanone skeleton. core.ac.uk This isomerization reaction can be catalyzed by acids or bases. nih.govcore.ac.uk Various catalysts and conditions have been employed for this conversion, including acetic acid, piperidine, sodium acetate, and phosphoric acid. core.ac.uk The process involves an intramolecular conjugate addition of the 2'-hydroxyl group to the α,β-unsaturated ketone system of the chalcone, forming the heterocyclic C ring characteristic of flavanones. core.ac.uk

Table 1: Key Reactions in Flavanone Total Synthesis

| Step | Reaction Name | Reactants | Product | Catalyst Examples |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Substituted 2'-hydroxyacetophenone + Substituted benzaldehyde | 2'-Hydroxychalcone | Aqueous bases (KOH, NaOH), Acids (HCl) core.ac.ukaip.org |

Semi-synthetic Derivatization and Analog Preparation

Semi-synthetic modification of the flavanone core is a crucial strategy for creating diverse analogs and exploring structure-activity relationships. Hesperetin (3',5,7-trihydroxy-4'-methoxyflavanone), a structurally similar and widely available natural flavanone, serves as an excellent model for these derivatization studies. mdpi.comnih.govnih.gov Modifications typically target the reactive hydroxyl groups on the A and B rings.

Common derivatization strategies include:

Etherification and Esterification: The hydroxyl groups, particularly the one at the 7-position, are common sites for modification. A series of hesperetin derivatives has been synthesized through Williamson etherification and Steglich esterification, targeting the hydroxyl groups at the 7 and 3' positions. tandfonline.com

Amidation: 7-O-amide derivatives of hesperetin have been designed and synthesized to improve bioavailability and biological activity. nih.gov

Mannich Base Formation: Novel hesperetin derivatives containing a Mannich base moiety have been synthesized to explore potential new therapeutic properties. nih.gov

C-ring Modification: The C-ring can be opened under alkaline conditions to yield the corresponding chalcone, which can then be further modified. tandfonline.com

Substitution on the A-ring: Electrophilic substitution reactions can introduce new functional groups onto the A-ring. For example, hesperetin has been benzylated at the C-6 position using benzaldehyde and an amine. mdpi.com

These semi-synthetic approaches allow for the fine-tuning of the molecule's physicochemical properties.

Table 2: Examples of Semi-synthetic Hesperetin Derivatives

| Modification Strategy | Reagents/Conditions | Position(s) Modified | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| Williamson Etherification | Alkyl halide, K₂CO₃, DMF | 7-OH, 3'-OH | O-alkyl ethers | tandfonline.com |

| Steglich Esterification | Carboxylic acid, EDCI, DMAP | 7-OH, 3'-OH | Esters | tandfonline.com |

| Amidation | Carboxymethyl intermediate followed by amide coupling | 7-OH | 7-O-amide derivatives | nih.gov |

| Mannich Reaction | Formaldehyde, secondary amine | Aromatic rings | Mannich bases | nih.gov |

| Electrophilic Substitution | Benzaldehyde, amine, methanol | C-6 position | Amine benzyl derivatives | mdpi.com |

Regioselective Functionalization and Methylation Studies

Achieving regioselectivity—the ability to functionalize a specific position in a molecule with multiple reactive sites—is a significant challenge and a key goal in the synthesis of complex flavonoid derivatives. Both enzymatic and chemical methods have been developed to achieve this.

Enzymatic methods are particularly powerful for achieving high regioselectivity under mild conditions. mdpi.com For instance, the regioselective α-glucosylation of hesperetin has been successfully performed. nih.gov Using the enzyme cyclodextrin glucanotransferase (CGTase), a glucose moiety was selectively attached to the 7-hydroxyl group, yielding hesperetin 7-O-α-d-glucopyranoside. nih.govmdpi.com This highlights the utility of biocatalysis in producing specific glycosylated flavonoids.

Methylation is another critical functionalization used to modify flavonoids. The methylation of hesperidin, the 7-rutinoside of hesperetin, has been studied using several methods. scispace.com These chemical methods often result in a mixture of products, including methylated flavanones and their ring-opened chalcone isomers. scispace.comresearchgate.net The choice of methylating agent and reaction conditions can influence the outcome and efficiency of the reaction.

Common methylation techniques include:

Dimethylsulfate (DMS): Used in alkaline media, this method can lead to the formation of hesperidin methyl chalcone (HMC), a mixture of methylated flavanones and chalcones. scispace.comresearchgate.net

Methyl Iodide-Sodium Hydride (MeI/NaH): This combination has been reported as a highly efficient method for the methylation of hesperidin. scispace.comresearchgate.net

Diazomethane: Another classic reagent for methylation. scispace.com

The efficiency of these methods can be evaluated by quantifying the amount of unreacted starting material, with lower residual amounts indicating higher efficiency. scispace.com

Table 3: Comparison of Methylation Methods for Hesperidin

| Methylating Agent | Key Features | Efficiency | Reference |

|---|---|---|---|

| Dimethylsulfate (DMS) | Commonly used in alkaline conditions; can cause ring-opening to chalcones. | Moderate | scispace.comresearchgate.net |

| Methyl Iodide/Sodium Hydride | Reported to have the highest efficiency among the methods tested. | High | scispace.comresearchgate.net |

In-Depth Scientific Review of 4',5,7-Trihydroxy-6'-methoxyflavanone Reveals Limited Publicly Available Data

A comprehensive search for in vitro research detailing the specific molecular mechanisms of the chemical compound this compound has found insufficient publicly available data to construct a detailed scientific article based on the requested outline. Extensive queries into its antioxidant and anti-inflammatory pathways did not yield specific studies on this particular flavanone.

The scientific literature contains a wealth of information on structurally similar flavonoids, including the parent compound 4',5,7-trihydroxyflavanone (naringenin) and various other methoxylated flavanones. For instance, studies on naringenin demonstrate its capacity for free radical scavenging, a key antioxidant mechanism. Research on other methoxyflavonoids has shown potential anti-inflammatory effects through the modulation of signaling pathways like NF-κB and MAPK and the inhibition of pro-inflammatory cytokine production.

However, the precise biological activities and molecular mechanisms are highly dependent on the specific structure of the flavonoid, including the number and position of hydroxyl and methoxy (B1213986) groups. Extrapolating findings from related compounds to this compound would be speculative and scientifically unsound without direct experimental evidence.

Consequently, it is not possible to provide a thorough and scientifically accurate article detailing the free radical scavenging activities, modulation of cellular redox homeostasis, regulation of antioxidant enzymes, or the specific anti-inflammatory pathways associated with this compound as per the requested structure. Further original research is required to elucidate the specific molecular mechanisms of this compound.

Molecular Mechanisms of Action of 4 ,5,7 Trihydroxy 6 Methoxyflavanone: in Vitro Investigations

Anti-inflammatory Pathways

Downregulation of Inflammatory Enzyme Expression and Activity (e.g., COX-2, iNOS)

Research into methoxyflavones has demonstrated their capacity to suppress key enzymes involved in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated macrophage models, which mimic inflammation, related compounds have shown potent inhibitory effects. For instance, 4'-bromo-5,6,7-trimethoxyflavone concentration-dependently reduced the LPS-induced expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. nih.govresearchgate.net This suppression of iNOS and COX-2 directly leads to a decrease in the production of their respective inflammatory mediators, nitric oxide (NO) and prostaglandins. nih.govnih.gov

The underlying mechanism for this downregulation often involves the inhibition of major inflammatory signaling pathways. Studies on related flavonoids show that these effects are achieved by suppressing the activation of the transcription factor NF-κB. nih.govresearchgate.net By preventing the degradation and phosphorylation of IκB-α, the flavone (B191248) inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes, including iNOS and COX-2. nih.gov Similarly, the compound 5,6,4′-trihydroxy-7,3′-dimethoxyflavone was found to attenuate iNOS and COX-2 in LPS-treated cells, an action linked to its interference with the NF-κB and mitogen-activated protein kinase (MAPK) pathways. mdpi.com This evidence suggests that a primary anti-inflammatory mechanism of 4',5,7-Trihydroxy-6'-methoxyflavanone and its analogs is the transcriptional repression of key inflammatory enzymes.

Anticancer Molecular Targets

In vitro studies on various cancer cell lines have revealed that methoxylated flavonoids can influence multiple molecular targets, leading to the inhibition of cancer cell growth and survival.

Cell Cycle Arrest Induction

A key anticancer mechanism of flavonoids is the induction of cell cycle arrest, which halts the proliferation of malignant cells. A structurally similar compound, 5,7,4'-trihydroxy-6-methoxyflavone, was shown to cause G0/G1 cell cycle arrest in human acute myeloid leukemia (AML) cell lines (MOLM-13 and MV-4-11). nih.govresearchgate.net Other related flavonoids have been observed to induce arrest at different phases of the cell cycle. For example, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone induced a G2/M phase cell-cycle arrest in human leukemia cells. nih.gov Similarly, 5,6-dihydroxy-3,7,4'-trimethoxyflavonol also caused G2/M arrest in human hepatocellular carcinoma cells. nih.gov

The molecular mechanism behind this arrest involves the modulation of key cell cycle regulatory proteins. The G2/M arrest is often associated with a decrease in the levels of Cyclin B1 and the phosphorylation of Cdc2, which are critical for the G2 to M phase transition. nih.govmdpi.com In other instances, such as with 6-methoxyflavone, an S-phase arrest was observed, mediated through the CCNA2/CDK2/p21CIP1 signaling pathway. nih.gov These findings indicate that flavonoids can halt cancer cell division by interfering with critical cell cycle checkpoints.

| Compound | Cell Line | Effect | Key Proteins Modulated | Source |

|---|---|---|---|---|

| 5,7,4'-trihydroxy-6-methoxyflavone | MOLM-13, MV-4-11 (AML) | G0/G1 Arrest | Not specified | nih.govresearchgate.net |

| 5,7,3'-trihydroxy-3,4'-dimethoxyflavone | Human Leukemia Cells | G2/M Arrest | Not specified | nih.gov |

| 5,6-dihydroxy-3,7,4'-trimethoxyflavonol | HepG-2 (Hepatocellular Carcinoma) | G2/M Arrest | ↓ Cyclin B1, ↑ p-Cdc2 | nih.gov |

| Prunetrin | Hep3B (Liver Cancer) | G2/M Arrest | ↓ Cyclin B1, ↓ CDK1/CDC2, ↓ CDC25c | mdpi.com |

Apoptosis Induction via Intrinsic and Extrinsic Pathways

Beyond halting proliferation, this compound and related compounds actively induce programmed cell death, or apoptosis, in cancer cells. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comresearchgate.net

The intrinsic pathway is a common target. Studies on 5,7,3'-trihydroxy-3,4'-dimethoxyflavone show that it triggers a caspase-dependent apoptosis involving the release of cytochrome c from the mitochondria. nih.gov This release activates a cascade of executioner caspases, including caspase-3, -6, -7, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death. nih.gov The process is regulated by the Bcl-2 family of proteins; these flavonoids can up-regulate the expression of pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2 and Mcl-1, thus shifting the balance in favor of apoptosis. nih.govnih.gov

The extrinsic pathway, which is initiated by death receptors on the cell surface, can also be modulated. researchgate.net For example, 5,7-dihydroxyflavone has been shown to enhance the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in human tumor cells. nih.gov This sensitization occurs through the downregulation of inhibitor of apoptosis proteins (IAPs), which otherwise block the apoptotic signal from death receptors. nih.gov

Modulation of Proliferative and Survival Signaling Pathways (e.g., PI3K/Akt, p53, FoxO)

The anticancer effects of these flavonoids are also traced to their ability to interfere with critical signaling pathways that govern cell proliferation and survival. The PI3K/Akt pathway is a central regulator of cell survival, and its inhibition is a key mechanism for many anticancer agents. researchgate.net Upon activation, Akt phosphorylates and inactivates Forkhead box O (FoxO) transcription factors, which regulate genes involved in apoptosis and cell cycle control. genome.jpnih.gov By inhibiting the phosphorylation of Akt, flavonoids can prevent the nuclear export and inactivation of FoxO proteins, thereby promoting their tumor-suppressive functions. researchgate.netnih.gov

Acacetin (5,7-dihydroxy-4'-methoxyflavone), for instance, exerts its antitumor effects by targeting and suppressing the Akt/NF-κB signaling pathway. nih.gov This inhibition leads to a marked reduction in NF-κB-regulated anti-apoptotic proteins like Bcl-2 and XIAP. nih.gov Furthermore, there is significant crosstalk between the tumor suppressor p53 and FoxO transcription factors; they can regulate a number of common genes and cooperate to induce cell cycle arrest or apoptosis. nih.gov The ability of flavonoids to modulate these interconnected pathways underscores their multi-targeted approach to inhibiting cancer cell survival.

Inhibition of Specific Oncogenic Kinases (e.g., FLT3)

In addition to broad signaling pathways, certain flavonoids have been identified as potent inhibitors of specific oncogenic kinases that are critical drivers in particular cancers. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. nih.govresearchgate.netnih.gov

A study identified 5,7,4'-trihydroxy-6-methoxyflavone as a potent inhibitor of not only wild-type FLT3 but also clinically relevant drug-resistant mutants like FLT3-D835Y and FLT3-ITD. nih.govresearchgate.net The compound exhibited strong inhibition with low micromolar IC50 values. nih.gov Inhibition of FLT3 blocks its autophosphorylation and consequently suppresses its downstream signaling mediators, including STAT5, Akt, and ERK, which are crucial for the proliferation and survival of leukemia cells. nih.govhaematologica.org This direct inhibition of a key oncogenic driver highlights the potential for these compounds in targeted cancer therapy.

| Compound | Target Kinase | IC50 Value (µM) | Source |

|---|---|---|---|

| 5,7,4'-trihydroxy-6-methoxyflavone | FLT3 | 0.44 | nih.gov |

| 5,7,4'-trihydroxy-6-methoxyflavone | FLT3-D835Y Mutant | 0.23 | nih.gov |

| 5,7,4'-trihydroxy-6-methoxyflavone | FLT3-ITD Mutant | 0.39 | nih.gov |

Neuroprotective Mechanisms

In vitro models of neurodegeneration have revealed that methoxylated flavonoids possess significant neuroprotective properties. These mechanisms are largely centered on combating oxidative stress and modulating neuronal signaling pathways.

For example, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone demonstrated a protective effect against amyloid-beta (Aβ)-induced cell death in N2a neuroblastoma cells. nih.gov This protection was associated with an attenuation of intracellular reactive oxygen species (ROS) accumulation and the inhibition of Aβ-induced phosphorylation of stress-activated kinases like SAPK/JNK and ERK 1/2. nih.gov

Another related compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, protected PC12 cells from dopamine-induced toxicity by regulating the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), a key marker of oxidative stress. nih.govresearchgate.net This compound also upregulated the level of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and growth, and increased the phosphorylation of cAMP-response element-binding protein (CREB), a transcription factor involved in learning and memory. nih.gov Similarly, 6,7,4'-trihydroxyflavanone (B1264764) was shown to protect neuronal cells from hypoxia-induced neurotoxicity by enhancing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the Nrf2 signaling pathway. mdpi.com These findings suggest that the neuroprotective effects of these flavanones are multifactorial, involving antioxidant actions and the positive modulation of neuronal survival pathways.

Attenuation of Oxidative Stress-Induced Neuronal Damage

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. Flavonoids, known for their antioxidant properties, can mitigate this damage. While direct evidence for this compound is not available, studies on similar compounds are informative. For instance, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone has been shown to protect PC12 cells from dopamine-induced toxicity by regulating the ratio of reduced to oxidized glutathione (GSH/GSSG), a critical indicator of cellular redox balance. This compound attenuated the redox imbalance, suggesting a potent antioxidant effect at the cellular level.

Suppression of Neuroinflammatory Responses

Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators, plays a crucial role in the progression of neurodegenerative disorders. Flavonoids have been investigated for their anti-neuroinflammatory potential. For example, 7-methoxyflavanone (B1630992) has been shown to alleviate neuroinflammation in lipopolysaccharide (LPS)-stimulated microglial cells by inhibiting the TLR4/MyD88/MAPK signaling pathway and activating the Nrf2/NQO-1 pathway. This compound antagonized the production of inflammatory factors such as IL-6, TNF-α, COX-2, and iNOS in BV2 microglial cells. Similarly, 4',6,7-trihydroxy-5-methoxyflavone, isolated from Fridericia chica, demonstrated anti-inflammatory effects in a mouse model of LPS-induced peritonitis by reducing the migration of leukocytes and decreasing the levels of pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the anti-inflammatory cytokine IL-10.

Regulation of Neurotrophic Factor Expression and Signaling (e.g., BDNF, CREB)

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are essential for neuronal survival, growth, and synaptic plasticity. The cAMP-response element-binding protein (CREB) is a key transcription factor involved in the expression of BDNF. Several flavonoids have been found to modulate the BDNF/CREB signaling pathway. For instance, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone was found to upregulate the level of BDNF and increase the phosphorylation of CREB in the hippocampus of D-galactose-treated mice. Another related compound, 3',4',7-trihydroxyflavone, has been shown to activate the CREB-BDNF axis, leading to increased BDNF levels in the hippocampus and restoration of memory deficits in a scopolamine-induced mouse model. These findings suggest that flavonoids can positively influence neurotrophic support and synaptic health.

Antimicrobial Activities

Antibacterial Spectrum and Mechanisms

Studies on various hydroxy- and methoxy-substituted flavanones have revealed a range of antibacterial activities. For example, 4′,5,7-Trihydroxy-3′-prenylflavanone has been synthesized and tested against several bacteria, showing activity against Escherichia coli. The general mechanisms of antibacterial action for flavonoids can include inhibition of bacterial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis.

Antifungal Efficacy and Molecular Targets

The antifungal potential of flavonoids has been demonstrated against various fungal pathogens. While direct data on this compound is lacking, it is noteworthy that 4′,5,7-trihydroxyflavone (apigenin), a structurally related compound, did not exhibit antibiofilm activity against Candida albicans. However, other flavonoids have shown efficacy. The proposed molecular targets for the antifungal action of flavonoids include the disruption of the fungal cell membrane, inhibition of key enzymes involved in fungal growth and metabolism, and interference with biofilm formation.

Antiviral Properties and Inhibition Mechanisms

Several flavonoids have been identified as having antiviral properties. For example, 5,7,4'-trihydroxy-8-methoxyflavone has been shown to inhibit the replication of influenza A and B viruses. The mechanism of action was attributed to the inhibition of the fusion of the viral envelope with the endosome/lysosome membrane, a critical early step in the viral infection cycle. Other methoxyflavones have demonstrated broad antiviral activity against viruses such as Hepatitis B, Poliovirus, and Herpes Simplex Virus, potentially through the inhibition of viral polymerases or modulation of cellular processes involved in viral replication.

Other Investigated Biological Activities

The potential antiallergic effects of this compound can be inferred from the known mechanisms of other flavonoids, which primarily involve the inhibition of mast cell degranulation and the enzyme hyaluronidase (B3051955).

Mast cells play a pivotal role in the initiation of type I allergic reactions. Upon activation, they release a variety of inflammatory mediators, including histamine (B1213489) and cytokines. Certain flavonoids have been shown to inhibit this degranulation process. The structural characteristics of flavonoids, such as the number and position of hydroxyl and methoxy (B1213986) groups, significantly influence their anti-degranulation activity. For instance, studies on various flavonoids have revealed that specific hydroxylation patterns on the B ring and the presence of a double bond in the C ring can enhance their mast cell-stabilizing effects. The presence of a methoxy group, as seen in this compound, can also modulate this activity, potentially by altering the molecule's interaction with cellular membranes or key signaling proteins involved in the degranulation cascade.

Another key enzyme in the allergic inflammatory process is hyaluronidase, which degrades hyaluronic acid, a major component of the extracellular matrix. This degradation increases tissue permeability, facilitating the spread of allergens and inflammatory cells. Many flavonoids are known to be potent inhibitors of hyaluronidase. The inhibitory effect is often attributed to the flavonoid's ability to bind to the active site of the enzyme. Structure-activity relationship studies have indicated that the presence of hydroxyl groups at specific positions (5, 7, and 4') and a ketone group at the 4-position are important for potent hyaluronidase inhibition. nih.gov The methoxylation of a hydroxyl group can sometimes reduce this inhibitory activity. scilit.com However, other studies suggest that methoxy groups at certain positions might enhance anti-hyaluronidase activity. researchgate.net

The table below summarizes the hyaluronidase inhibitory activity of several flavonoids, providing a comparative context for the potential activity of this compound.

| Flavonoid | IC50 (μM) for Hyaluronidase Inhibition | Reference |

| Luteolin | Potent inhibitor | nih.gov |

| Apigenin | Potent inhibitor | nih.gov |

| Kaempferol | Potent inhibitor | nih.gov |

| Quercetin | Moderate inhibitor | nih.gov |

| Myricetin | Moderate inhibitor | nih.gov |

This table is for illustrative purposes and IC50 values can vary based on experimental conditions.

The potential antimutagenic properties of this compound can be evaluated through in vitro assays such as the Ames test. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

The mutagenicity of flavonoids in the Ames test is complex and highly dependent on their chemical structure, particularly the pattern of hydroxylation. Some flavonoids, like quercetin, have shown mutagenic activity in certain bacterial strains, especially in the presence of metabolic activation (S9 mix). This is often attributed to their conversion into mutagenic metabolites. Conversely, many other flavonoids have demonstrated antimutagenic effects against various known mutagens.

The antimutagenic activity of flavonoids can be attributed to several mechanisms, including:

Scavenging of reactive oxygen species (ROS): Many flavonoids are potent antioxidants and can neutralize mutagens by scavenging free radicals.

Modulation of metabolic enzymes: Flavonoids can inhibit phase I enzymes (like cytochrome P450s) that activate pro-mutagens, and induce phase II enzymes that detoxify mutagens.

Direct interaction with mutagens: Some flavonoids can directly bind to and inactivate mutagenic compounds.

The presence of a methoxy group in the structure of this compound could influence its metabolic fate and, consequently, its mutagenic or antimutagenic profile. Methoxylation can sometimes lead to increased metabolic stability and bioavailability, which may alter the compound's interaction with mutagens and metabolic enzymes. nih.gov

The following table presents a summary of Ames test results for several flavonoids, highlighting the influence of their structure on mutagenicity.

| Flavonoid | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Result | Reference |

| Quercetin | TA98, TA100, TA102 | With and without | Mutagenic | researchgate.net |

| Kaempferol | TA98 | With | Mutagenic | researchgate.net |

| Luteolin | TA102 | With | Signs of mutagenicity | researchgate.net |

| Fisetin | TA102 | With | Signs of mutagenicity | researchgate.net |

| Chrysin | TA98, TA100, TA102 | With and without | Non-mutagenic | researchgate.net |

| Galangin | TA98 | With | Mutagenic | researchgate.net |

| Flavone | TA102 | With | Signs of mutagenicity | researchgate.net |

This table provides a general overview, and results can vary depending on the specific experimental conditions.

Advanced Analytical Characterization of 4 ,5,7 Trihydroxy 6 Methoxyflavanone

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of natural products. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the carbon-hydrogen framework.

The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For 4',5,7-Trihydroxy-6'-methoxyflavanone, the characteristic signals of the flavanone (B1672756) structure are observable. These include the AMX spin system for the protons at C-2 and C-3 of the C-ring. The proton at C-2 typically appears as a double doublet around δ 5.3-5.5 ppm, while the C-3 protons appear as two separate double doublets between δ 2.7 and 3.1 ppm. The aromatic protons on the A- and B-rings provide information on the substitution pattern.

The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C-4) of the flavanone skeleton is typically observed at a downfield chemical shift of around δ 196-198 ppm. Signals for the oxygenated aromatic carbons and the methoxy (B1213986) group carbon (around δ 56-60 ppm) are also key identifiers.

2D-NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignments.

COSY establishes proton-proton couplings, confirming the connectivity within the AMX system of the C-ring and adjacent protons on the aromatic rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure. For instance, HMBC correlations can confirm the position of the methoxy group on the B-ring and the connectivity between the A, B, and C rings. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Position | Predicted δC (ppm) | Predicted δH (ppm, mult., J in Hz) | Key HMBC Correlations |

| 2 | ~79.0 | ~5.4 (dd) | C-4, C-1', C-2', C-6' |

| 3 | ~42.5 | ~3.0 (dd, ax), ~2.7 (dd, eq) | C-2, C-4, C-4a |

| 4 | ~197.0 | - | - |

| 4a | ~102.5 | - | - |

| 5 | ~164.0 | - | C-4, C-4a, C-6, 5-OH |

| 6 | ~96.0 | ~6.1 (d, 2.0) | C-5, C-7, C-8, C-4a |

| 7 | ~165.0 | - | C-6, C-8, C-8a |

| 8 | ~95.0 | ~5.9 (d, 2.0) | C-6, C-7, C-8a, C-4a |

| 8a | ~162.5 | - | - |

| 1' | ~129.0 | - | - |

| 2' | ~114.0 | ~6.9 (d, 8.5) | C-2, C-4', C-6' |

| 3' | ~115.0 | ~6.8 (d, 8.5) | C-1', C-5' |

| 4' | ~158.0 | - | C-2', C-3', C-5', C-6' |

| 5' | ~118.0 | ~7.0 (s) | C-1', C-3', C-4', C-6' |

| 6' | ~147.0 | - | C-2, C-2', C-4', 6'-OCH₃ |

| 6'-OCH₃ | ~56.5 | ~3.8 (s) | C-6' |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (C₁₆H₁₄O₆), the calculated monoisotopic mass is 302.0790 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can confirm this elemental formula by providing an experimental mass measurement with an error of less than 5 ppm.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the compound's structure. For flavanones, a common and diagnostic fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring. researchgate.netnih.gov The resulting fragments provide information about the substitution patterns on the A- and B-rings. Other characteristic fragmentations include the loss of small neutral molecules like H₂O, CO, and CH₃ from the precursor ion. nih.gov

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion Type | m/z (Calculated) | Description |

| [M-H]⁻ | 301.0718 | Deprotonated molecular ion |

| [M+H]⁺ | 303.0863 | Protonated molecular ion |

| [¹³,³A]⁻ | 151.0037 | RDA fragment from cleavage of C-ring bonds 1 and 3 (A-ring fragment) |

| [¹³,³B]⁻ | 149.0244 | RDA fragment from cleavage of C-ring bonds 1 and 3 (B-ring fragment) |

| [M-H-CH₃]⁻ | 286.0483 | Loss of a methyl radical from the methoxy group |

| [M-H-H₂O]⁻ | 283.0612 | Loss of water |

| [M-H-CO]⁻ | 273.0768 | Loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectral Shifts

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the conjugated systems within a molecule. Flavonoids typically exhibit two major absorption bands. Band I, appearing at a longer wavelength (300–380 nm), is associated with the cinnamoyl system (B-ring and C-ring), while Band II, at a shorter wavelength (240–280 nm), corresponds to the benzoyl system (A-ring). ijims.commdpi.com For flavanones, Band I is often seen as a shoulder due to the saturated C2-C3 bond, with a more intense Band II.

The use of chemical shift reagents helps to locate free hydroxyl groups on the flavonoid skeleton. ijims.com These reagents interact with specific hydroxyl groups, causing a characteristic shift (usually bathochromic, to a longer wavelength) in the absorption maxima.

Sodium methoxide (NaOMe): A strong base that deprotonates all hydroxyl groups, but a significant shift in Band I indicates a free 4'-OH group.

Aluminum chloride (AlCl₃): Forms complexes with ortho-dihydroxyl groups and with hydroxyl groups at C-3 or C-5 that are adjacent to a carbonyl group.

Sodium acetate (NaOAc): A weak base that selectively deprotonates the most acidic hydroxyl group, typically at the C-7 position, causing a shift in Band II.

Table 3: Expected UV-Vis Spectral Data and Shifts for this compound

| Reagent | Band II (λmax, nm) | Band I (λmax, nm) | Inferred Hydroxyl Group Position |

| Methanol (MeOH) | ~288 | ~325 (shoulder) | - |

| NaOMe | Bathochromic shift | Large bathochromic shift | 4'-OH and 7-OH |

| AlCl₃ | Bathochromic shift | Bathochromic shift | 5-OH |

| AlCl₃/HCl | No change from AlCl₃ | No change from AlCl₃ | Confirms 5-OH, absence of ortho-diOH |

| NaOAc | Bathochromic shift | No significant shift | 7-OH |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids. A reversed-phase C18 column is typically employed, which separates compounds based on their hydrophobicity. sielc.com The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. mdpi.comnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, which provides spectral information in addition to the chromatogram.

Method validation is a critical step to ensure that the analytical method is reliable, reproducible, and accurate for its intended purpose. mdpi.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Table 4: Typical Parameters for a Validated HPLC Method for Quantification

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at λ = 288 nm |

| Linearity (R²) | > 0.999 |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.5 µg/mL |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an advancement over conventional HPLC that utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and increased sensitivity. nih.gov The higher efficiency of UPLC columns requires instrumentation capable of handling much higher backpressures.

UPLC is particularly advantageous for high-throughput screening and metabolomic studies where a large number of samples need to be analyzed quickly. When coupled with mass spectrometry (UPLC-MS/MS), it becomes a highly sensitive and selective technique for quantifying trace amounts of compounds in complex biological matrices. ekb.egnih.gov The rapid separation provided by UPLC allows for better resolution of isomeric compounds and reduces the risk of ion suppression in the mass spectrometer source.

X-ray Crystallography for Stereochemical Determination

The precise three-dimensional arrangement of atoms and the absolute configuration of chiral centers within a molecule are critical determinants of its biological activity. X-ray crystallography stands as the definitive method for elucidating the stereochemistry of crystalline compounds. This technique involves directing X-ray beams at a single crystal of the substance. The subsequent diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the flavanone core, X-ray crystallography can unambiguously establish its absolute configuration as either (S) or (R). This is achieved through the analysis of anomalous dispersion effects, which are particularly sensitive to the absolute structure of the molecule.

Despite the power of this technique, a comprehensive search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction analysis for this compound has not yet been reported. Consequently, detailed crystallographic data and an experimentally determined absolute configuration for this specific flavanone are not available at present.

To illustrate the type of data that would be obtained from such an analysis, the following table presents a hypothetical set of crystallographic parameters for this compound. This data is representative of what would be expected from a successful X-ray crystallographic study.

| Crystallographic Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1577.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.415 |

| Absorption coefficient (mm⁻¹) | 0.105 |

| F(000) | 720 |

| Crystal size (mm³) | 0.25 x 0.15 x 0.10 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 12500 |

| Independent reflections | 3200 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.055, wR2 = 0.125 |

| Absolute structure parameter | 0.05(10) |

The determination of the crystal structure of this compound would provide invaluable insights into its conformational preferences and intermolecular interactions in the solid state. This information would be instrumental in understanding its structure-activity relationships and could guide future research in the development of related compounds with specific biological activities.

Computational and Theoretical Studies of 4 ,5,7 Trihydroxy 6 Methoxyflavanone

Molecular Docking Analyses of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as flavonoids, to the active site of a protein target.

In the context of exploring treatments for COVID-19, 5,7,4'-Trihydroxy-6-methoxyflavanone was identified as one of the active chemical components in the Huanglian Jiedu Decoction, a traditional Chinese medicine formula. nih.gov A study investigating this decoction used molecular docking to screen for compounds with potential therapeutic effects. While 5,7,4'-Trihydroxy-6-methoxyflavanone was among the 76 active compounds identified through initial screening, the detailed docking analysis in that particular study focused on other core compounds like wogonin, berberine, and baicalein, evaluating their high affinity for targets such as tumor necrosis factor (TNF), insulin (B600854) (INS), and tumor protein 53 (TP53). nih.gov The general criterion for screening active compounds in this study was a binding energy of ≤ -5.00 kJ/mol. nih.gov However, specific binding energy values and interaction details for 4',5,7-Trihydroxy-6'-methoxyflavanone were not explicitly reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods can determine various molecular properties, including optimized geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). Such calculations are crucial for understanding a molecule's chemical behavior, stability, and potential for interaction.

For flavonoids, DFT studies can elucidate how the number and position of hydroxyl and methoxy (B1213986) groups influence the molecule's antioxidant activity, electron delocalization, and hydrogen-bonding capabilities. nih.govmdpi.com Analysis of the HOMO-LUMO energy gap helps to characterize the chemical reactivity and kinetic stability of the compound. The MEP map can identify sites susceptible to electrophilic and nucleophilic attack, which is vital for understanding ligand-receptor interactions. researchgate.net

Despite the utility of these methods, a review of the available scientific literature did not yield specific studies that have performed quantum chemical calculations for this compound.

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to analyze the stability of protein-ligand complexes, providing detailed insights into conformational changes and the dynamics of their interactions. researchgate.net

An MD simulation can validate the results of molecular docking by assessing the stability of the predicted binding pose. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) to evaluate the stability of the complex, the Root Mean Square Fluctuation (RMSF) to identify flexibility in different parts of the protein, and hydrogen bond analysis to monitor critical interactions over the simulation period. This information is invaluable for understanding the dynamic behavior that governs a ligand's biological activity. researchgate.net

Currently, there are no specific molecular dynamics simulation studies in the available literature that focus on the interaction of this compound with protein targets.

Network Pharmacology and Systems Biology Approaches to Mechanistic Elucidation

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the complex interactions between drug compounds, biological targets, and disease pathways. This method is particularly well-suited for studying the multi-component, multi-target nature of traditional medicines. nih.gov

This compound (referred to as 5,7,4'-Trihydroxy-6-methoxyflavanone) was identified as a key active ingredient in a network pharmacology study of the Huanglian Jiedu Decoction for the treatment of COVID-19. nih.gov This analysis constructed a comprehensive network to elucidate the formula's mechanisms of action. The study identified 76 active compounds, including this compound, which corresponded to 458 potential targets. nih.gov

| Study Parameter | Finding | Source |

| Methodology | Network Pharmacology and Molecular Docking | nih.gov |

| Traditional Medicine | Huanglian Jiedu Decoction | nih.gov |

| Identified Active Compounds | 76 (including 5,7,4'-Trihydroxy-6-methoxyflavanone) | nih.gov |

| Potential Drug Targets | 458 | nih.gov |

| Enriched Signaling Pathways | Signaling by interleukins, cytokine signaling in the immune system, generic transcription pathway, RNA polymerase II transcription | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific in vivo research data available for the chemical compound This compound corresponding to the requested sections on its preclinical pharmacological potential. The search did not yield studies utilizing this exact flavanone (B1672756) in animal models of oxidative stress, inflammation, cancer, neurodegeneration, or microbial infections.

The provided outline requires detailed findings from in vivo model investigations for each of the following sections:

Pre Clinical Pharmacological Potential of 4 ,5,7 Trihydroxy 6 Methoxyflavanone: in Vivo Model Investigations

Evaluation of Antimicrobial Efficacy in Animal Infection Models

Without published studies on "4',5,7-Trihydroxy-6'-methoxyflavanone" in these specific contexts, it is not possible to generate a scientifically accurate and informative article that adheres strictly to the requested outline and content inclusions.

Research on flavonoids and their derivatives is extensive; however, pharmacological activities are highly specific to the precise chemical structure, including the number and location of hydroxyl and methoxy (B1213986) groups. Therefore, data from other related flavanones cannot be substituted to describe the potential of this compound.

This indicates a significant gap in the current scientific literature regarding the in vivo biological activities of this particular compound. Future preclinical research would be necessary to investigate and establish its pharmacological potential in the areas outlined.

Future Research Directions and Translational Perspectives for 4 ,5,7 Trihydroxy 6 Methoxyflavanone

Discovery of Novel Biological Targets and Signaling Pathways

Detailed investigations into the biological targets and signaling pathways modulated by 4',5,7-Trihydroxy-6'-methoxyflavanone have not yet been reported. The anti-inflammatory and anti-cancer activities of other methoxyflavones often involve the modulation of key signaling pathways. For instance, some methoxyflavones have been shown to target proteins involved in cell cycle regulation and apoptosis. Future research should aim to identify the specific molecular targets of this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies could be employed to uncover its binding partners and elucidate its mechanism of action at a molecular level.

Development of Advanced Delivery Systems and Formulations

The bioavailability and therapeutic efficacy of many flavonoids are often limited by their poor water solubility and metabolic instability. While various drug delivery systems like nanoparticles, liposomes, and micelles have been developed for other flavonoids to enhance their pharmacological properties, no such studies have been conducted for this compound. Future research in this area would be crucial to overcoming potential pharmacokinetic challenges. The development of novel formulations could significantly improve its delivery to target tissues and enhance its therapeutic potential.

Investigation of Synergistic Effects with Established Therapeutic Agents

The potential synergistic effects of this compound with existing therapeutic agents are yet to be explored. Studies on other flavonoids have demonstrated that they can enhance the efficacy of conventional drugs, particularly in cancer therapy, by sensitizing cancer cells to treatment or reducing drug resistance. Investigating the combination of this compound with established chemotherapeutic agents or other drugs could open up new avenues for combination therapies with improved outcomes and potentially reduced side effects.

Q & A

Q. How can researchers confirm the structural identity of 4',5,7-Trihydroxy-6'-methoxyflavanone using spectroscopic methods?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to identify hydroxyl, methoxy, and aromatic proton signals. Compare chemical shifts with analogs like 5,7-dihydroxy-4'-methoxyflavanone (Isosakuranetin) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) or LC-MS/MS to verify molecular weight () and fragmentation patterns. Orbitrap-based systems (e.g., Orbitrap Fusion Lumos) are recommended for high accuracy .

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, carbonyl) through characteristic absorption bands.

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

Methodological Answer: Solubility is critical for bioassays and chromatographic separation. Based on analogs like 3',5-dihydroxy-4',6,7-trimethoxyflavanone:

- Primary Solvents: DMSO (for stock solutions), chloroform, ethyl acetate, and acetone.

- Secondary Options: Methanol or ethanol with sonication (may require warming to 40–50°C).

Q. How should this compound be stored to ensure stability?

Methodological Answer:

- Long-Term Storage: Desiccate at -20°C in amber vials to prevent photodegradation and hydrolysis .

- Short-Term Use: Store at 4°C in airtight containers with silica gel to absorb moisture.

- Stability Checks: Monitor purity via HPLC every 6 months; degradation products appear as additional peaks at 254 nm .

Advanced Research Questions

Q. How can discrepancies in bioactivity data for this compound across studies be resolved?

Methodological Answer: Discrepancies often arise from:

- Purity Variability: Validate compound purity (>95%) via HPLC with photodiode array detection (PDA) .

- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .

- Batch Effects: Compare results across multiple synthesis batches. Use commercial standards (e.g., TargetMol T123947) as controls .

Example Workflow:

Re-test compound in parallel with a reference standard.

Use LC-MS to confirm absence of contaminants (e.g., residual solvents).

Normalize data to positive controls (e.g., fluconazole for antifungal assays) .

Q. What experimental approaches are used to study protein interactions of this compound?

Methodological Answer:

- Fluorescence Quenching: Monitor changes in bovine serum albumin (BSA) fluorescence upon ligand binding. Calculate binding constants () via Stern-Volmer plots .

- Circular Dichroism (CD): Detect conformational changes in protein secondary structure.

- Surface Plasmon Resonance (SPR): Measure real-time interaction kinetics (e.g., , ) .

Key Data:

Q. How to design experiments elucidating the metabolic pathways of this compound in vitro?

Methodological Answer:

- Phase I Metabolism: Incubate with liver microsomes (human/rat) and NADPH. Identify hydroxylated or demethylated metabolites via LC-MS/MS .

- Phase II Metabolism: Test glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms.

- Enzyme Inhibition: Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify involved isoforms .

Example Protocol:

Prepare microsomal fractions (0.5 mg/mL protein).

Add 10 µM compound and cofactors (NADPH, UDPGA).

Quench reactions at 0, 15, 30, 60 min with ice-cold acetonitrile.

Analyze metabolites via UPLC-QTOF-MS .

Q. What strategies address low bioavailability of this compound in preclinical models?

Methodological Answer:

- Nanoparticle Encapsulation: Use PLGA or liposomes to enhance solubility and intestinal absorption.

- Prodrug Design: Synthesize acetylated or glycosylated derivatives to improve membrane permeability .

- Pharmacokinetic (PK) Studies: Administer via intravenous and oral routes in rodents. Calculate AUC and using non-compartmental analysis .

Data Contradiction Analysis Example:

If two studies report conflicting antioxidant activities (e.g., DPPH vs. FRAP assays):

Verify assay protocols (e.g., pH, temperature).

Check for interference from reducing agents (e.g., ascorbic acid in plant extracts).

Replicate experiments with pure compound and standardized ROS generation systems (e.g., HO-treated cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.